molecular formula C₂₀H₂₄N₂O₅S B1663521 N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide CAS No. 210826-40-7

N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Cat. No. B1663521
M. Wt: 404.5 g/mol
InChI Key: HUUSXLKCTQDPGL-UHFFFAOYSA-N
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Description

N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, commonly known as HIF-2α inhibitor, is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to inhibit the hypoxia-inducible factor-2 alpha (HIF-2α), which plays a critical role in the development and progression of various types of cancer. In

Scientific Research Applications

Novel Synthesis for Anti-inflammatory Agents

A study by Urban et al. (2003) described a novel synthesis of an anti-inflammatory agent incorporating the compound . This synthesis involved key steps such as sulfonylation and reaction with phosphorus pentachloride, highlighting the compound's utility in developing anti-inflammatory medications (Urban et al., 2003).

Inhibitor of the NLRP3 Inflammasome

Research by Salla et al. (2016) focused on MCC950, a small molecule inhibitor of the NLRP3 inflammasome, which is a key player in various inflammatory diseases. Their study identified a major metabolite of MCC950, where hydroxylation occurred on the 1,2,3,5,6,7-hexahydro-s-indacene moiety. This finding contributes to understanding the pharmacological profile and efficacy of NLRP3 inflammasome inhibitors (Salla et al., 2016).

Corrosion Inhibition in Mild Steel

A study by Sappani and Karthikeyan (2014) explored the use of sulfonamide derivatives, similar to the compound , as inhibitors for mild steel corrosion in a sulfuric acid solution. Their findings indicate the potential of these compounds in industrial applications, particularly in corrosion prevention (Sappani & Karthikeyan, 2014).

GABAB Receptor Antagonists

Research by Hughes and Prager (1997) investigated the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of the compound , as potential antagonists of the GABAB receptor. This research contributes to the development of new pharmacological agents targeting the GABAergic system (Hughes & Prager, 1997).

properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSXLKCTQDPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047301
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

CAS RN

210826-40-7
Record name MCC-950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCC-950
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
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N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
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N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
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N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Citations

For This Compound
7
Citations
Z Li, Y Chen, X Jiang, P Lu, C Wang, Z Li… - Journal of Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome is a critical component of innate immunity involved in the pathophysiology of various inflammatory diseases. In this study, we designed and synthesized a …
Number of citations: 3 pubs.acs.org
A Pinar, JK Dowling, NJ Bitto, AAB Robertson… - Journal of Biological …, 2017 - ASBMB
The emergence of avian H7N9 influenza A virus in humans with associated high mortality has highlighted the threat of a potential pandemic. Fatal H7N9 infections are characterized by …
Number of citations: 87 www.jbc.org
SM Patil, J Vigneswaran, R Ramu, PS Shirahatti… - Anti-Cancerous, and … - papers.ssrn.com
In this study, we deliberate on benzophenone integrated derivatives as potential inhibitors of NLRP3 inflammasome, which is linked with the NLRP3/caspase-1/IL-β1 signaling pathway …
Number of citations: 0 papers.ssrn.com
S Toldo, AG Mauro, Z Cutter… - American Journal of …, 2018 - journals.physiology.org
Myocardial ischemia-reperfusion injury induces a sterile inflammatory response, leading to further injury that contributes to the final infarct size. Locally released danger-associated …
Number of citations: 253 journals.physiology.org
A Mansell - 2016 - researchgate.net
The emergence of avian H7N9 influenza A virus (IAV) in humans with associated high mortality, has highlighted the threat of a potential pandemic. Fatal H7N9 infections are …
Number of citations: 0 www.researchgate.net
S Toldo, AG Mauro, Z Cutter… - American Journal of …, 2018 - ncbi.nlm.nih.gov
Myocardial ischemia-reperfusion injury induces a sterile inflammatory response, leading to further injury that contributes to the final infarct size. Locally released danger-associated …
Number of citations: 0 www.ncbi.nlm.nih.gov
AA Pinar - scholar.archive.org
Background: Influenza A virus (IAV) is the major cause of respiratory tract infections during seasonal epidemics with sporadic pathogenic pandemic outbreaks culminating in high fatality…
Number of citations: 2 scholar.archive.org

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